

Synthesis of Cadion for laboratory use

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Compound of Interest

Compound Name: Cadion

Cat. No.: B1417142

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Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of **Cadion**, a triazene compound utilized as a chromogenic reagent, particularly for the determination of cadmium. The synthesis is a two-step process involving the diazotization of p-nitroaniline followed by an azo coupling reaction with p-aminoazobenzene. This document details the experimental protocols, presents key quantitative data, and outlines the necessary characterization methods for the synthesized compound. A visual representation of the synthesis workflow is also provided to facilitate understanding.

Introduction

Cadion, with the chemical name 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, is a valuable reagent in analytical chemistry. Its ability to form colored complexes with metal ions, most notably cadmium, allows for their spectrophotometric quantification. The synthesis of **Cadion** is a classic example of diazo chemistry, a fundamental process in the creation of azo compounds, which are widely used as dyes and indicators. The procedure involves the formation of a diazonium salt from an aromatic amine, followed by its electrophilic substitution onto another electron-rich aromatic substrate.

Synthesis of Cadion

The synthesis of **Cadion** is performed in two primary stages:

- **Diazotization of p-nitroaniline:** Conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.

- Azo coupling: Reaction of the diazonium salt with p-aminoazobenzene to form the final triazene product, **Cadion**.

Materials and Equipment

Reagents:

- p-Nitroaniline ($\text{C}_6\text{H}_6\text{N}_2\text{O}_2$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- p-Aminoazobenzene ($\text{C}_{12}\text{H}_{11}\text{N}_3$)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Distilled Water
- Ice

Equipment:

- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bars
- Ice bath
- Dropping funnel
- Büchner funnel and flask
- Filter paper
- pH indicator paper

- Standard laboratory glassware

Experimental Protocols

Step 1: Preparation of p-Nitrobenzenediazonium Sulfate

- In a 250 mL beaker, cautiously add 20 mL of concentrated sulfuric acid to 100 mL of distilled water while cooling in an ice bath.
- To this cooled and diluted sulfuric acid, add 1.38 g (0.01 mol) of p-nitroaniline.
- Gently warm the mixture to dissolve the p-nitroaniline, then cool the solution back to 0-5 °C in an ice bath with continuous stirring.
- In a separate beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring vigorously.
- The resulting solution contains the p-nitrobenzenediazonium sulfate and should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with p-Aminoazobenzene

- In a 500 mL beaker, dissolve 1.97 g (0.01 mol) of p-aminoazobenzene in a minimal amount of ethanol.
- Cool this solution in an ice bath to 0-5 °C.
- Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Step 1) to the p-aminoazobenzene solution with constant, vigorous stirring.
- Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

- Slowly add a cold 1 M sodium hydroxide solution to the reaction mixture until it is slightly alkaline (pH 8-9), which will promote the formation of the triazene. A colored precipitate of **Cadion** should form.
- Collect the crude **Cadion** precipitate by vacuum filtration using a Büchner funnel.
- Wash the precipitate with cold distilled water to remove any inorganic salts.

Purification

- The crude **Cadion** can be purified by recrystallization from 95% ethanol.
- Dissolve the crude product in a minimum amount of hot 95% ethanol.
- Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
- Dry the purified **Cadion** in a desiccator.

Data Presentation

Physical and Chemical Properties

Property	Value
Chemical Formula	C ₁₈ H ₁₄ N ₆ O ₂
Molecular Weight	346.34 g/mol
Appearance	Ochre amorphous powder
Melting Point	197 °C[1]
CAS Number	5392-67-6

Synthesis and Purity Data

Parameter	Value
Theoretical Yield	3.46 g (based on 0.01 mol starting material)
Expected Purity (after recrystallization)	≥98.0% (by TLC)

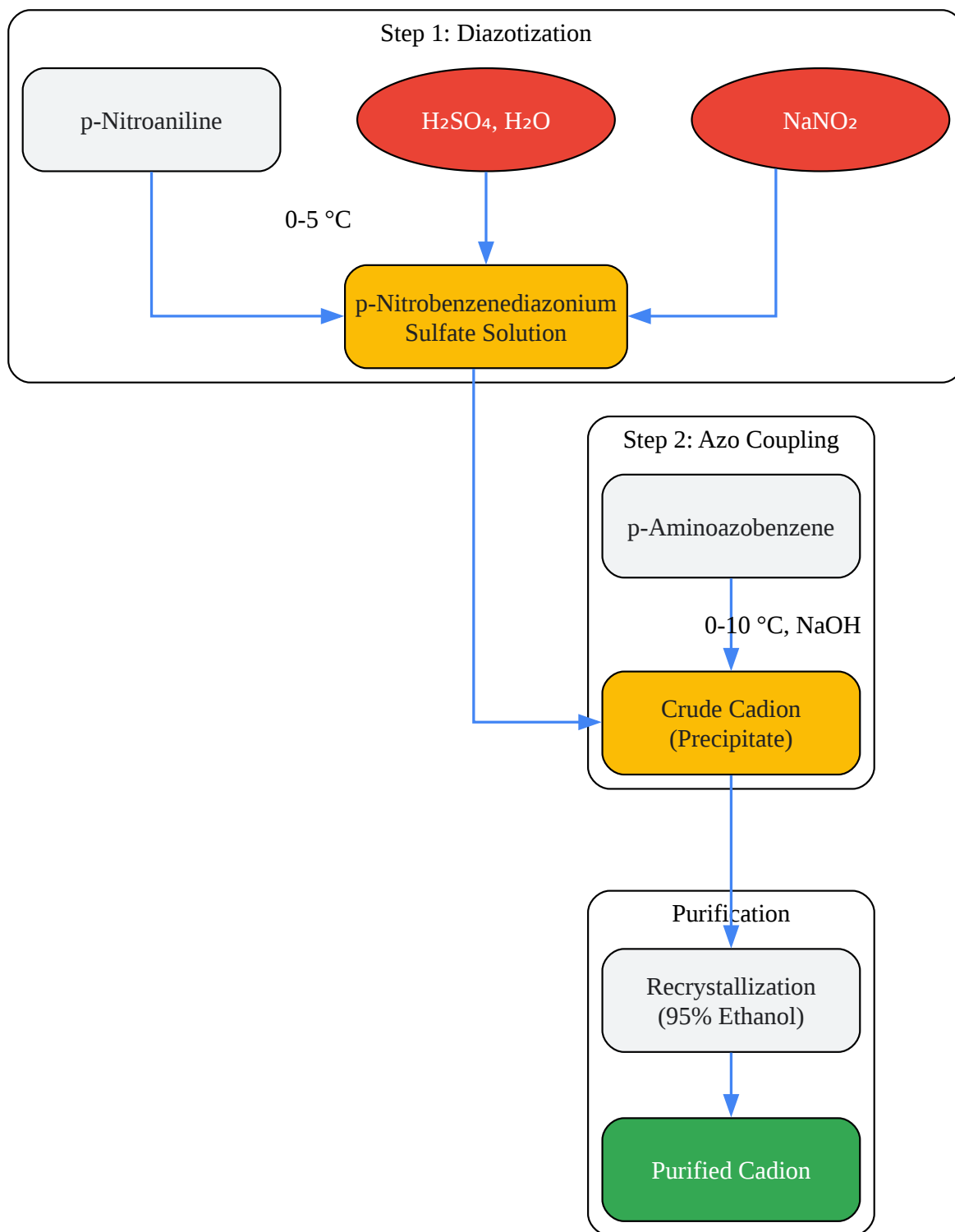
Characterization

The synthesized **Cadion** should be characterized to confirm its identity and purity.

- **Melting Point Determination:** The melting point of the purified product should be determined and compared with the literature value.
- **Thin-Layer Chromatography (TLC):** TLC can be used to assess the purity of the product.
- **UV-Visible Spectroscopy:** A UV-Vis spectrum of **Cadion** in a suitable solvent (e.g., ethanol) should be recorded. Azo compounds typically exhibit strong absorption in the visible region.
- **Infrared (IR) Spectroscopy:** An IR spectrum will show characteristic absorption bands for the functional groups present in **Cadion**, such as N-H, N=N, and NO₂ stretching vibrations.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.

Mandatory Visualization

Synthesis Workflow



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Caption: Workflow for the synthesis of **Cadion**.

Safety Precautions

- Concentrated sulfuric acid is highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Sodium nitrite is an oxidizing agent and is toxic if ingested.
- p-Nitroaniline and p-aminoazobenzene are toxic and should be handled with care.
- The diazotization reaction should be carried out at low temperatures as diazonium salts can be unstable and potentially explosive at higher temperatures.
- All procedures should be performed in a well-ventilated fume hood.

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References

- 1. researchgate.net [researchgate.net]
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